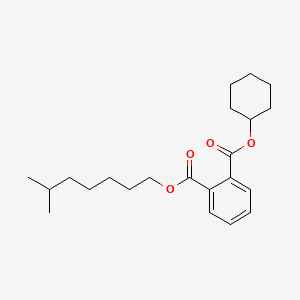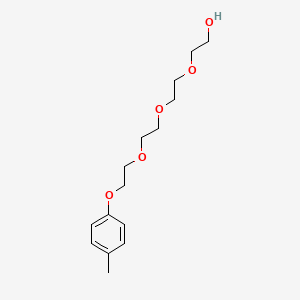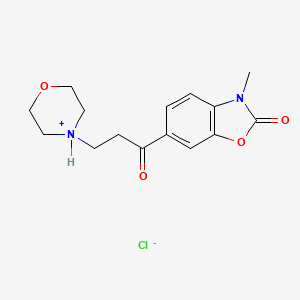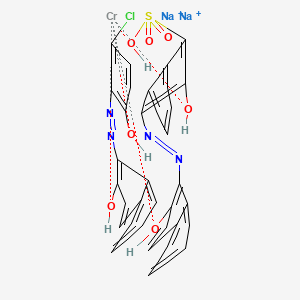
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) is a complex organometallic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments. The compound’s structure includes azo groups, naphthol rings, and a chromate center, contributing to its unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with chromate ions in the presence of sodium ions to form the final disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and filtration to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The azo groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include various chromate complexes, amines, and substituted azo compounds .
Wissenschaftliche Forschungsanwendungen
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) involves its interaction with molecular targets such as enzymes and metal ions. The azo groups can form complexes with metal ions, while the chromate center can participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
Uniqueness
The uniqueness of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) lies in its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
75214-56-1 |
|---|---|
Molekularformel |
C36H25ClCrN4Na2O7S+2 |
Molekulargewicht |
791.1 g/mol |
IUPAC-Name |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
InChI-Schlüssel |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


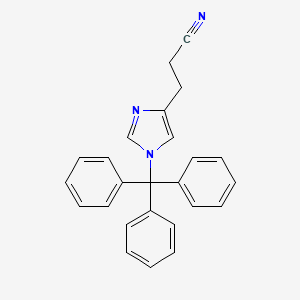
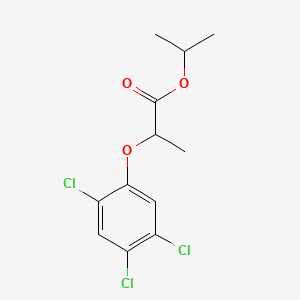
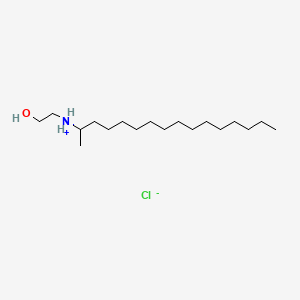
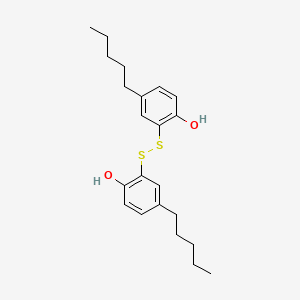
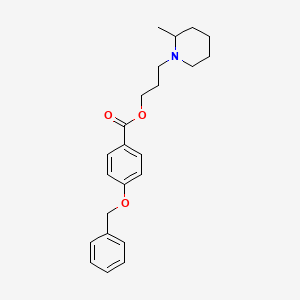
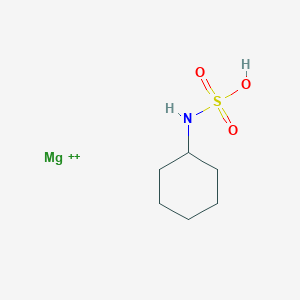
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
